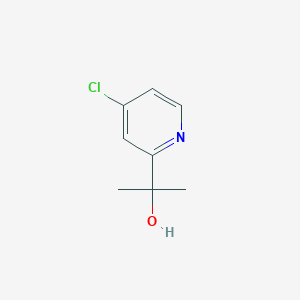

2-(4-chloropyridin-2-yl)propan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloropyridin-2-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-8(2,11)7-5-6(9)3-4-10-7/h3-5,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKHPYOSLVIIBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=CC(=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-chloro-2-pyridyl)-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-chloro-2-pyridyl)-2-propanol, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of direct literature for this specific compound, this document synthesizes information from analogous structures and established chemical principles to present a robust guide for its synthesis, characterization, and potential applications.

Core Molecular Attributes

2-(4-chloro-2-pyridyl)-2-propanol is a tertiary alcohol containing a substituted pyridine ring. The presence of the chlorine atom at the 4-position and the tertiary alcohol at the 2-position of the pyridine ring offers distinct chemical properties and potential for further functionalization.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClNO | [1] |

| Molecular Weight | 171.62 g/mol | Calculated |

| Canonical SMILES | CC(C)(C1=NC=CC(=C1)Cl)O | [1] |

| InChI | InChI=1S/C8H10ClNO/c1-8(2,11)7-5-6(9)3-4-10-7/h3-5,11H,1-2H3 | [1] |

| CAS Number | Not available |

Plausible Synthetic Route: A Grignard-based Approach

The synthesis of tertiary alcohols on a pyridine ring is commonly achieved through the addition of a Grignard or organolithium reagent to a suitable ketone or ester. In the case of 2-(4-chloro-2-pyridyl)-2-propanol, a logical and well-precedented approach is the Grignard reaction between a 2-lithiated-4-chloropyridine and acetone.

The causality behind this choice lies in the high reactivity of organolithium reagents, which act as strong nucleophiles, readily attacking the electrophilic carbonyl carbon of acetone. The subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol.

Experimental Workflow Diagram

Caption: Proposed synthetic workflow for 2-(4-chloro-2-pyridyl)-2-propanol.

Step-by-Step Hypothetical Protocol

Disclaimer: This protocol is a hypothetical procedure based on established organometallic chemistry principles and analogous reactions. It should be adapted and optimized under appropriate laboratory safety protocols.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 2-bromo-4-chloropyridine (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.05 eq, solution in hexanes) is added dropwise to the stirred solution via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C. The formation of the 2-lithio-4-chloropyridine intermediate is monitored by thin-layer chromatography (TLC) of quenched aliquots.

-

Addition of Acetone: Anhydrous acetone (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for 1 hour and then gradually warmed to room temperature and stirred for an additional 2 hours.

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(4-chloro-2-pyridyl)-2-propanol.

Analytical Characterization

A comprehensive characterization of the synthesized 2-(4-chloro-2-pyridyl)-2-propanol is crucial to confirm its identity and purity. A combination of spectroscopic and chromatographic techniques should be employed.

| Analytical Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the aromatic protons on the pyridine ring, a singlet for the two methyl groups of the propan-2-ol moiety, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Signals for the carbon atoms of the pyridine ring (with the carbon bearing the chlorine showing a characteristic chemical shift), the quaternary carbon of the alcohol, and the methyl carbons. |

| Mass Spectrometry (MS) | The molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable. |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol, and characteristic peaks for the C-Cl and C=N bonds of the chloropyridine ring. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. HPLC is a valuable tool for purity assessment.[2][3] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Can be used for both separation and identification, providing a retention time and a mass spectrum to confirm the structure. Gas chromatography is a common method for analyzing pyridine and its derivatives.[4] |

Logical Workflow for Analytical Characterization

Caption: Analytical workflow for the characterization of 2-(4-chloro-2-pyridyl)-2-propanol.

Potential Applications and Research Directions

While specific applications for 2-(4-chloro-2-pyridyl)-2-propanol are not documented, its structural features suggest several areas of potential utility, primarily as a versatile building block in drug discovery and materials science.

-

Medicinal Chemistry: The chloropyridine moiety is a common scaffold in pharmaceuticals. The chlorine atom can serve as a handle for further modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to introduce diverse functionalities. The tertiary alcohol group can influence solubility, metabolic stability, and hydrogen bonding interactions with biological targets.

-

Ligand Synthesis: The pyridine nitrogen and the hydroxyl oxygen can act as a bidentate ligand for coordinating with metal centers. This could be explored in the development of novel catalysts or functional materials.

-

Agrochemicals: Pyridine derivatives are also prevalent in agrochemicals. This compound could serve as a precursor for the synthesis of new herbicides or pesticides.

Conclusion

2-(4-chloro-2-pyridyl)-2-propanol is a chemical entity with significant potential as a synthetic intermediate. This guide provides a foundational understanding of its core properties, a plausible and detailed synthetic strategy, and a comprehensive analytical workflow for its characterization. Although its biological and material properties remain to be elucidated, the information presented here is intended to empower researchers to explore the chemical space accessible from this versatile building block.

References

-

Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

-

ResearchGate. (2025). The Structural Characterisation of new Pyridinyl Alcohol Cu(II) Complexes and their Application as Catalysts in the Oxidation of n–octane. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(4-chloropyridin-2-yl)propan-2-ol. Retrieved from [Link]

Sources

Pyridine Tertiary Alcohol Building Blocks: Strategic Design & Synthesis

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Strategic Rationale: The "Magic Hydroxyl" in Pyridine Scaffolds

In modern drug discovery, the integration of tertiary alcohols onto pyridine rings represents a high-value tactic for "escaping flatland" (increasing Fsp3 character) while simultaneously addressing metabolic liabilities. Unlike primary or secondary alcohols, which are susceptible to rapid oxidation by alcohol dehydrogenases (ADH) or cytochrome P450s (CYP450) into aldehydes or ketones, tertiary alcohols are metabolically robust.[1]

Metabolic Blocking & Physicochemical Modulation

The pyridine ring is a privileged pharmacophore, acting as a hydrogen bond acceptor and a solubility enhancer. However, lipophilic substitutions on the ring often lead to rapid metabolic clearance.

-

Metabolic Shielding: Replacing a benzylic-like hydrogen with a hydroxyl group (creating a tertiary alcohol) prevents

-carbon oxidation. The geminal alkyl groups provide steric protection against glucuronidation.[1][2] -

LogD Modulation: The introduction of a tertiary alcohol typically lowers LogP by 1.0–1.5 units, improving aqueous solubility without introducing an ionizable center that might hinder membrane permeability.

-

hERG Mitigation: Lipophilic basic amines (like substituted pyridines) are frequent hERG blockers. The polar, neutral character of the tertiary alcohol reduces the pharmacophore's affinity for the hERG channel pore.

Structural Logic Diagram

The following diagram illustrates the multi-parameter optimization achieved by this building block.

Caption: Structural logic of pyridine tertiary alcohols, highlighting the interplay between metabolic stability and physicochemical optimization.

Synthetic Architectures: From Classical to Modern

Synthesizing pyridine tertiary alcohols presents unique challenges. The basic nitrogen of the pyridine ring can poison Lewis acidic catalysts or direct organometallics to the wrong position (chelation effects).

Comparative Methodologies

| Feature | Method A: 1,2-Addition (Classical) | Method B: LaCl3-Mediated (Knochel) | Method C: Minisci Radical (Modern) |

| Reaction Type | Grignard/Lithium Addition | Lewis-Acid Assisted Grignard | Radical Substitution |

| Substrate | Acetyl/Acyl Pyridines | Acetyl/Acyl Pyridines | Pyridine (unsubstituted) |

| Key Reagent | RMgX or RLi | LaCl3·2LiCl + RMgX | Photoredox Cat. / Persulfate |

| Selectivity | Low (Enolization side-products) | High (Suppresses enolization) | Moderate (Regioisomer mixtures) |

| Scope | Simple alkyls | Sterically hindered / Functionalized | Late-stage functionalization |

| Scalability | High | High | Low to Moderate |

Deep Dive: The Lanthanide-Mediated Solution

The most robust method for generating pyridine tertiary alcohols from ketones (e.g., 2-acetylpyridine) involves the use of Lanthanide(III) Chloride salts .

The Problem: Enolization vs. Addition

When reacting bulky Grignard reagents with acetylpyridines, the Grignard often acts as a base rather than a nucleophile, deprotonating the

The Solution: LaCl3·2LiCl

Knochel and colleagues demonstrated that soluble lanthanide salts (LaCl3[3][4]·2LiCl or CeCl3[3]·2LiCl) coordinate effectively to the carbonyl oxygen, increasing its electrophilicity, while simultaneously being bulky enough to prevent the "basic" approach of the Grignard reagent. This promotes 1,2-addition over enolization [1].

Mechanism & Workflow Diagram

Caption: Lanthanide-mediated activation allows selective 1,2-addition to acetylpyridines, overcoming enolization issues.

Validated Experimental Protocols

Protocol A: LaCl3·2LiCl Mediated Grignard Addition

Best for: Building chiral or achiral tertiary alcohols from acyl pyridines with high reliability.

Reagents:

-

Grignard Reagent (R-MgX) (1.2 equiv)

-

Anhydrous THF[5]

Step-by-Step:

-

Activation: In a flame-dried Schlenk flask under Argon, dissolve 2-acetylpyridine in anhydrous THF.

-

Lanthanide Addition: Add the LaCl3·2LiCl solution dropwise at room temperature. Stir for 1 hour. Crucial: The formation of the Lewis Acid-Base complex is exothermic; allow the solution to return to room temperature or cool to 0°C if scale is >10g.

-

Nucleophilic Attack: Cool the mixture to 0°C (or -78°C for very hindered nucleophiles). Add the Grignard reagent dropwise.

-

Monitoring: Stir for 2–4 hours. Monitor by TLC/LCMS. The La-complex is stable; if conversion is incomplete, allow to warm to RT.

-

Quench: Quench carefully with sat. aq. NH4Cl. Note: Lanthanide salts can form sticky emulsions. Use a Rochelle salt (Potassium sodium tartrate) wash if separation is difficult.

-

Purification: Extract with EtOAc, dry over Na2SO4, and purify via flash chromatography (DCM/MeOH gradients are preferred for polar pyridines).

Protocol B: Minisci-Type Photoredox Alkylation

Best for: Late-stage introduction of tertiary alcohol moieties directly onto the pyridine ring.

Reagents:

-

Pyridine substrate (1.0 equiv)[5]

-

Tertiary Alcohol Precursor (e.g., 1-hydroxy-1-methylethyl radical precursor like an oxalate or 4-cyanopyridine N-oxide)

-

Photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6) (1-2 mol%)

-

Blue LED light source

Step-by-Step:

-

Setup: Dissolve the pyridine substrate and the radical precursor (e.g., ammonium keto-glutarates or oxalates derived from the tertiary alcohol) in DMSO or MeCN [2].

-

Irradiation: Degas the solution (sparge with N2 for 15 mins). Irradiate with Blue LEDs (450 nm) at room temperature for 12-24 hours.

-

Workup: Dilute with water, extract with DCM.

-

Note: This method often produces regioisomers (C2 vs C4). Separation by HPLC is frequently required.

Troubleshooting & Expert Insights

Handling Pyridine N-Oxides

If the direct synthesis is difficult, consider oxidizing the pyridine to the Pyridine N-oxide first. The N-oxide activates the ring (C2/C6 positions) for nucleophilic attack and can be reduced back to the free base using Zn/NH4Cl or PCl3 later.

-

Warning: N-oxides are significantly more polar; adjust chromatography conditions accordingly.

Dealing with Chelation

If the reaction stalls despite LaCl3 usage, the product alkoxide might be sequestering the catalyst.

-

Fix: Increase LaCl3 loading to stoichiometric levels (1.1 equiv) rather than catalytic.

References

-

Krasovskiy, A., & Knochel, P. (2006).[4] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958–2961. Link

-

Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(39), 13666-13699. Link

-

Chiodi, D., & Ishihara, Y. (2025).[1][2] Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery.[1][2] Journal of Medicinal Chemistry, 68(8), 7889-7913.[1][2] Link

-

Dunne, A. A., et al. (2019). Tertiary Alcohols as Radical Precursors for the Introduction of Tertiary Substituents into Heteroarenes.[7] ACS Catalysis, 9(4), 3061-3066. Link[8]

Sources

- 1. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. Selective 1,2-Additions with LaCl3·2LiCl [sigmaaldrich.com]

- 4. Soluble Lanthanide Salts (LnCl3•2 LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds [organic-chemistry.org]

- 5. 2-(Pyridin-2-yl)propan-2-ol | 37988-38-8 | Benchchem [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. pubs.acs.org [pubs.acs.org]

2-(4-chloropyridin-2-yl)propan-2-ol PubChem CID 22727217

An In-Depth Technical Guide to 2-(4-chloropyridin-2-yl)propan-2-ol (PubChem CID: 22727217)

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of this compound, a halogenated pyridine derivative. While extensive peer-reviewed literature on this specific compound is limited, its structural motifs—the chloropyridine ring and the tertiary alcohol—position it as a valuable and versatile building block in medicinal chemistry and materials science.[1][2] This document synthesizes predicted data, plausible synthetic methodologies based on established chemical principles, and expert-driven insights into its potential applications to provide a foundational resource for researchers.

Compound Identity and Physicochemical Properties

This compound is a distinct structural isomer of other chloropyridinyl propanols, such as 2-(2-chloropyridin-4-yl)propan-2-ol.[3] The precise placement of the chloro and propan-2-ol groups on the pyridine ring is critical to its chemical reactivity and potential biological interactions. Key identifying information and predicted properties are summarized below.

| Property | Value | Source |

| PubChem CID | 22727217 | PubChem[4] |

| CAS Number | 40472-76-2 | Reagentia[5] |

| Molecular Formula | C₈H₁₀ClNO | PubChem[4] |

| Molecular Weight | 171.62 g/mol | PubChem |

| Monoisotopic Mass | 171.04509 Da | PubChem[4] |

| Predicted XlogP | 1.2 | PubChem[4] |

| InChIKey | XCKHPYOSLVIIBZ-UHFFFAOYSA-N | PubChem[4] |

| SMILES | CC(C)(C1=NC=CC(=C1)Cl)O | PubChem[4] |

Predicted Spectroscopic Profile

While experimental spectral data is not publicly available, a predictive analysis based on the compound's structure provides a robust framework for its characterization and confirmation.[3][4]

-

¹H NMR: The spectrum is expected to show a characteristic singlet for the two equivalent methyl groups of the propan-2-ol moiety. A second singlet, which may be broad, would correspond to the hydroxyl proton. The aromatic region should display signals corresponding to the three protons on the pyridine ring, with their splitting patterns and chemical shifts being indicative of the 2,4-substitution pattern.

-

¹³C NMR: Key signals would include one for the quaternary carbon attached to the hydroxyl group, a signal for the methyl carbons, and distinct signals for the carbons of the pyridine ring, including the carbon atom bonded to the chlorine.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) corresponding to the molecular weight. A characteristic isotopic pattern for chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would be a critical identifying feature.

-

Infrared (IR) Spectroscopy: A broad absorption band in the 3200-3600 cm⁻¹ region would indicate the O-H stretching of the tertiary alcohol. Additional characteristic peaks would include C-H stretching from the aromatic and aliphatic groups and C-Cl stretching vibrations.

Synthesis and Mechanistic Rationale

A plausible and efficient synthesis of this compound can be achieved via a Grignard reaction. This well-established organometallic protocol offers a reliable method for forming carbon-carbon bonds. The proposed workflow below begins with a di-substituted pyridine, selectively forms a Grignard reagent, and subsequently reacts it with acetone.

Caption: Proposed synthetic workflow via Grignard reaction.

Detailed Hypothetical Protocol:

Causality Behind Choices: This protocol is designed as a self-validating system. The use of flame-dried glassware and an inert atmosphere is critical because Grignard reagents are highly reactive with water and atmospheric oxygen, which would quench the reagent and halt the reaction. Iodine serves as an essential initiator, cleaning the magnesium surface to expose a fresh reactive layer. The dropwise addition of reagents controls the exothermic nature of the reactions. Quenching with a mild acid like ammonium chloride protonates the intermediate alkoxide while minimizing side reactions.

-

Preparation of Apparatus: All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and assembled hot under a stream of dry nitrogen or argon to ensure an anhydrous and inert environment.

-

Grignard Reagent Formation: To a round-bottom flask containing magnesium turnings (1.2 equivalents), add a single crystal of iodine. A solution of 2-bromo-4-chloropyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is then added dropwise. The disappearance of the iodine color and gentle refluxing indicate the successful initiation and formation of the Grignard reagent. The reaction is stirred for an additional hour at ambient temperature to ensure complete formation.

-

Reaction with Acetone: The flask containing the freshly prepared Grignard reagent is cooled to 0°C in an ice bath. A solution of anhydrous acetone (1.5 equivalents) in anhydrous THF is added dropwise with vigorous stirring to control the exothermic reaction.[6] After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 2-3 hours.

-

Work-up and Purification: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[1] The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Final Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.[1]

Reactivity and Potential as a Synthetic Intermediate

The true value of this compound for drug development professionals lies in its potential as a versatile synthetic intermediate.[1] Its two primary functional groups offer orthogonal handles for further chemical modification, making it an excellent starting point for generating a library of diverse analogues.

-

The 4-Chloro Substituent: The chlorine atom on the pyridine ring is a key site for derivatization. It is amenable to various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination reactions. This allows for the strategic introduction of a wide array of aryl, heteroaryl, alkyl, alkynyl, or amino groups at this position, enabling systematic exploration of the structure-activity relationship (SAR).

-

The Tertiary Alcohol: The propan-2-ol moiety influences the compound's physicochemical properties, such as solubility and hydrogen bonding capacity. While tertiary alcohols are generally less reactive than primary or secondary alcohols, they can be derivatized to form ethers or esters under specific conditions. This group can also serve to block a metabolic site or modulate the overall polarity of a larger molecule.

Caption: Key derivatization pathways for the core scaffold.

Applications in Drug Discovery

While no specific biological activities have been reported for this compound, its structure is compelling for medicinal chemistry programs.[1][6] Pyridine-based scaffolds are ubiquitous in pharmaceuticals, and halogenated compounds are of significant interest for modulating pharmacological properties.[2]

The primary application of this compound is as a fragment or building block for the synthesis of larger, more complex molecules. A typical workflow for evaluating its potential in a drug discovery program would involve its use in generating a focused library of compounds, which would then be subjected to a screening cascade.

Caption: A general workflow for drug discovery screening.

Conclusion

This compound represents a chemical entity with significant, albeit largely unexplored, potential. Its value is not in any known biological activity of its own, but in its utility as a versatile and strategically functionalized building block.[1] The presence of two distinct and synthetically tractable functional groups allows for the systematic and divergent synthesis of compound libraries. This guide provides a foundational understanding of its properties, a robust and plausible protocol for its synthesis, and a clear rationale for its application in medicinal chemistry and drug discovery programs. The information and workflows presented herein are intended to empower researchers to incorporate this promising scaffold into their discovery efforts.

References

- Benchchem. In-Depth Technical Guide: 2-(2-Chloropyridin-4-yl)propan-2-ol (CAS No. 1240620-98-7).

- Benchchem. 2-(2-Chloropyridin-4-yl)propan-2-ol: Synthesis, Properties, and Research Potential.

- PubChem. This compound.

- Benchchem. Comparative Guide to the Structural Confirmation of 2-(2-Chloropyridin-4-yl)propan-2-ol.

- Reagentia. This compound (1 x 250 mg).

- PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PubChemLite - this compound (C8H10ClNO) [pubchemlite.lcsb.uni.lu]

- 5. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 6. benchchem.com [benchchem.com]

Technical Guide & Safety Profile: 2-(4-Chloropyridin-2-yl)propan-2-ol

This guide serves as a comprehensive technical dossier and safety manual for 2-(4-chloropyridin-2-yl)propan-2-ol . It is designed for research chemists and process engineers who require actionable data beyond the standard regulatory compliance sheets.

Part 1: Chemical Identity & Physicochemical Profiling

Strategic Context: This compound is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The 4-chloro substituent serves as an electrophilic handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the gem-dimethyl hydroxyl group (tertiary alcohol) modulates lipophilicity and metabolic stability.

1.1 Nomenclature & Identification

| Parameter | Data |

| IUPAC Name | This compound |

| Common Synonyms | 4-Chloro-α,α-dimethyl-2-pyridinemethanol; 4-Chloro-2-(2-hydroxypropan-2-yl)pyridine |

| CAS Number | Not widely listed in public registries (Treat as Novel Research Substance) |

| Analogous CAS | 477252-20-3 (4-Bromo analog); 1240620-98-7 (Isomer: 2-(2-chloropyridin-4-yl)propan-2-ol) |

| Molecular Formula | C₈H₁₀ClNO |

| Molecular Weight | 171.62 g/mol |

| SMILES | CC(O)(C)c1cc(Cl)ccn1 |

1.2 Physicochemical Properties (Experimental & Predicted)

Note: Due to the niche nature of this intermediate, specific boiling/melting points are derived from Structure-Property Relationships (SPR) of close analogs.

| Property | Value / Range | Technical Insight |

| Physical State | Off-white to pale yellow solid or viscous oil | Impurities (often dehydration products) darken the color to orange/brown. |

| Boiling Point | ~230–240°C (Predicted) | High boiling point due to H-bonding; likely to decompose/dehydrate before boiling at atm pressure. |

| Melting Point | 45–55°C (Low melting solid) | Handling as a melt is possible but risky due to thermal instability. |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO. | Poor solubility in hexanes; moderate water solubility due to the pyridine N and -OH group. |

| pKa (Pyridine N) | ~3.5–4.0 | The electron-withdrawing 4-Cl reduces basicity compared to pyridine (pKa 5.2). |

Part 2: Hazard Identification & Risk Management (GHS)

Core Directive: Treat this substance as a functionalized pyridine. The primary risks are irritation (skin/eye) and target organ toxicity (liver/kidneys) typical of halogenated pyridines.

2.1 GHS Classification [1]

-

Skin Corrosion/Irritation: Category 2 (H315)[2]

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)

-

Acute Toxicity (Oral): Category 4 (H302) - Predicted based on chloropyridine LD50 data.

2.2 Signal Word: WARNING

2.3 Precautionary Protocols

-

P280: Wear protective gloves (Nitrile, >0.11mm) and eye protection (chemical splash goggles).

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][3] Remove contact lenses.[1][3][4]

Part 3: Synthesis, Reactivity & Stability

Expertise Pillar: This section details how the molecule behaves chemically, which dictates storage and handling.

3.1 Synthesis Pathway (Grignard Addition)

The most robust synthesis involves the addition of methylmagnesium bromide (MeMgBr) to methyl 4-chloropicolinate or 2-acetyl-4-chloropyridine.

Figure 1: Synthesis logic and potential degradation pathway via dehydration.

3.2 Critical Reactivity Profile

-

Acid Sensitivity (Dehydration Risk):

-

Mechanism: The tertiary alcohol at the benzylic-like position (2-position of pyridine) is prone to E1 elimination.

-

Implication: Do NOT use strong acids (HCl, H₂SO₄) during workup. Use saturated NH₄Cl or mild buffers. If the product is subjected to acidic conditions and heat, it will convert to the isopropenyl derivative (alkene).

-

-

Nucleophilic Aromatic Substitution (SnAr):

-

Mechanism: The 4-Cl position is activated by the pyridine nitrogen.

-

Implication: Reacts with strong nucleophiles (amines, thiols, alkoxides) under heating. This is a desired feature for drug synthesis but a hazard if stored with nucleophiles.

-

Part 4: Emergency Response & Handling Protocols

Trustworthiness Pillar: These protocols are self-validating based on the chemical properties described above.

4.1 Storage Conditions

-

Temperature: Store at 2–8°C . Room temperature storage is acceptable for short periods, but long-term storage requires refrigeration to prevent slow elimination.

-

Atmosphere: Store under Argon or Nitrogen . The compound is hygroscopic; moisture can accelerate hydrolysis or decomposition over time.

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential corrosion from trace HCl formation.

4.2 Emergency Decision Logic

Figure 2: Immediate response decision tree for laboratory exposure.

4.3 Firefighting Measures

-

Hazardous Combustion Products:

-

Hydrogen Chloride (HCl): Corrosive, toxic gas.

-

Nitrogen Oxides (NOx): Toxic, respiratory irritant.[6]

-

Carbon Monoxide (CO): Asphyxiant.

-

-

Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam.[7] Do not use high-pressure water jets , which may scatter the chemical.

Part 5: Ecological & Disposal Considerations

-

Ecotoxicity: Halogenated pyridines are generally resistant to biodegradation. Assume high toxicity to aquatic organisms (Acute Category 2/3).

-

Disposal:

-

Must be incinerated in a facility equipped with a scrubber for HCl.

-

Never dispose of down the drain. The pyridine ring is stable and can persist in water tables.

-

References

-

PubChem. (2024). Compound Summary: 2-(4-Bromopyridin-2-yl)propan-2-ol (Analogous Structure).[8][9] National Library of Medicine. [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Reference for Nucleophilic Aromatic Substitution mechanism on pyridines).

-

Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link]

Sources

- 1. kishida.co.jp [kishida.co.jp]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. nj.gov [nj.gov]

- 8. 2-(4-Bromopyridin-2-yl)propan-2-ol | C8H10BrNO | CID 22391969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

Troubleshooting & Optimization

Technical Support Center: Mastering Moisture Sensitivity in Pyridine Grignard Reactions

Welcome to the Technical Support Center for Pyridine Grignard Reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of employing pyridine-based Grignard reagents. The inherent moisture sensitivity of these reactions presents a significant hurdle, often leading to diminished yields, reaction failures, and inconsistent results.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these challenges and achieve reliable and reproducible outcomes in your synthetic endeavors.

The Critical Impact of Moisture: A Foundational Overview

Grignard reagents are potent nucleophiles and strong bases, rendering them exceedingly reactive towards protic sources, most notably water.[3][4][5][6] This reactivity is the primary challenge in their application. When moisture is present, even in trace amounts, it rapidly quenches the Grignard reagent, converting it into an inert hydrocarbon and magnesium salts, thus halting the desired carbon-carbon bond formation.[3][4][6] Pyridine, being hygroscopic, readily absorbs atmospheric moisture, exacerbating this issue.[7] Consequently, the rigorous exclusion of water from all components of the reaction system—glassware, solvents, reagents, and atmosphere—is paramount for success.[8][9][10][11]

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems encountered during pyridine Grignard reactions in a question-and-answer format, focusing on identifying the root cause and providing actionable solutions.

Issue 1: The Grignard Reaction Fails to Initiate.

Q: I've combined my halopyridine, magnesium turnings, and anhydrous solvent, but the reaction won't start. What's going wrong?

A: Failure to initiate is one of the most frequent frustrations in Grignard synthesis. The primary culprit is often an insufficiently reactive magnesium surface or the presence of residual moisture.[1][4]

Possible Causes & Solutions:

-

Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide, which prevents the reaction with the organic halide.[12]

-

Solution: Magnesium Activation. It is crucial to activate the magnesium surface to expose fresh, reactive metal. Several methods can be employed:

-

Mechanical Activation: In a dry flask under an inert atmosphere, vigorously stir the magnesium turnings with a glass rod to physically break the oxide layer.[13]

-

Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension.[12][14][15] The reaction of these activators with magnesium cleans the surface. The disappearance of the iodine color or the evolution of ethylene gas (from 1,2-dibromoethane) signals activation.[12]

-

-

-

Presence of Moisture: As discussed, even trace moisture will prevent the reaction from starting.[1][4]

-

Solution: Rigorous Drying Procedures.

-

Glassware: All glassware must be meticulously dried. Flame-drying under vacuum or oven-drying at >120°C for several hours are standard procedures.[1][16][17] Allow the glassware to cool to room temperature under a stream of inert gas (argon or nitrogen).[16][17]

-

Solvents: Use freshly distilled anhydrous solvents. Tetrahydrofuran (THF) is a common choice and can be dried by distillation from sodium/benzophenone or calcium hydride.[18]

-

Pyridine: Pyridine must be thoroughly dried. Pre-drying with potassium hydroxide (KOH) followed by distillation from calcium hydride (CaH₂) is a reliable method.[7][19] For extremely sensitive reactions, distillation from potassium metal can be used.[20][21]

-

-

-

Impurities in the Halopyridine: Ensure the halopyridine is pure and free from moisture. Distillation may be necessary.

Issue 2: The Reaction Starts but Then Stops, Resulting in Low Yield.

Q: My reaction initiated, but the conversion is low, and I'm isolating mostly starting material. What are the likely causes?

A: A reaction that starts but fails to reach completion often points to the gradual introduction of moisture or other quenching agents, or an inaccurate assessment of the Grignard reagent concentration.

Possible Causes & Solutions:

-

Inadequate Inert Atmosphere: A poorly maintained inert atmosphere can allow moisture and oxygen from the air to slowly quench the Grignard reagent.

-

Incorrect Grignard Reagent Concentration: Assuming a 100% yield in the formation of the Grignard reagent is a common pitfall. The actual concentration is often lower.

-

Solution: Titration of the Grignard Reagent. Before adding the electrophile, it is best practice to determine the exact concentration of your freshly prepared Grignard reagent. Titration against a known amount of a protic compound in the presence of an indicator is a reliable method.[23][24][25] A common method involves using iodine (I₂) in THF, where the disappearance of the iodine color indicates the endpoint.[23]

-

-

Side Reactions: The Grignard reagent can participate in side reactions that consume it.

-

Wurtz Coupling: The Grignard reagent can react with the starting halopyridine, leading to homocoupling products.[1] This can be minimized by the slow addition of the halopyridine during the Grignard formation.

-

Reaction with Pyridine Nitrogen: The lone pair on the pyridine nitrogen can interact with the Grignard reagent, potentially leading to undesired pathways.[2]

-

Issue 3: Formation of Significant Byproducts.

Q: My reaction produces the desired product, but I'm also seeing significant amounts of other compounds. What are these byproducts and how can I avoid them?

A: The formation of byproducts is often a consequence of the high reactivity of the Grignard reagent and the electronic nature of the pyridine ring.

Possible Causes & Solutions:

-

Homocoupling (Bipyridyl Formation): As mentioned, the reaction of the Grignard reagent with unreacted halopyridine can lead to the formation of bipyridyl species.[1]

-

Solution: Slow, controlled addition of the halopyridine to the magnesium suspension can help to minimize the concentration of the halide available for this side reaction.

-

-

Protonation of the Grignard Reagent: If any acidic protons are present in the reaction mixture (from moisture or other functional groups), the Grignard reagent will be protonated, leading to the corresponding unsubstituted pyridine.

-

Solution: Ensure all reagents and solvents are scrupulously dry and that the electrophile does not contain acidic functional groups (e.g., -OH, -NH, -SH, -COOH).

-

-

Enolization of the Electrophile: If the electrophile is a ketone with α-protons, the Grignard reagent can act as a base, leading to enolate formation instead of nucleophilic addition.[3][26]

-

Solution: Use a less sterically hindered Grignard reagent if possible. Alternatively, consider using a different organometallic reagent, such as an organolithium, which may favor addition.

-

Frequently Asked Questions (FAQs)

Q1: How can I be certain my pyridine is dry enough for the reaction?

A1: The required level of dryness depends on the specific reaction's sensitivity. For most applications, distillation from calcium hydride (CaH₂) is sufficient.[10][18][19] For extremely moisture-sensitive reactions, a final distillation from potassium metal can be performed. A deep red color will form when the pyridine is completely dry, indicating the deprotonation of pyridine by the excess potassium.[20][21]

Q2: What is the best solvent for preparing pyridine Grignard reagents?

A2: Tetrahydrofuran (THF) is generally the preferred solvent for Grignard reagent formation due to its ability to solvate and stabilize the Grignard reagent.[14] Diethyl ether can also be used. Both must be rigorously dried before use.

Q3: My Grignard reagent is a dark brown or black color. Is this normal?

A3: A dark coloration during the formation of a Grignard reagent is not uncommon and can be due to the formation of finely divided magnesium from side reactions or impurities.[3] While a clear to slightly cloudy solution is ideal, a dark color does not necessarily mean the reagent is inactive. It is always best to confirm the concentration by titration.[3]

Q4: Can I store my prepared pyridine Grignard reagent?

A4: It is highly recommended to use freshly prepared Grignard reagents. Over time, they can decompose, and their concentration will decrease. If storage is necessary, it must be under a strictly inert atmosphere in a sealed container, and the concentration should be re-determined by titration before use.

Q5: Are there alternatives to Grignard reagents for the functionalization of pyridines?

A5: Yes, other organometallic reagents such as organolithium compounds can be used.[14] Additionally, cross-coupling reactions (e.g., Suzuki, Negishi) are powerful alternatives for forming carbon-carbon bonds with pyridine rings and can sometimes offer better functional group tolerance.[1][2]

Protocols & Visualizations

Table 1: Common Drying Agents for Pyridine

| Drying Agent | Procedure | Notes |

| Potassium Hydroxide (KOH) | Pre-drying by stirring over KOH pellets for several hours, followed by decanting.[7] | Good for removing bulk water. Not sufficient for complete dryness. |

| Calcium Hydride (CaH₂) | Refluxing over CaH₂ for several hours, followed by distillation.[7][18][19] | A very effective and common method for achieving low water content. |

| Molecular Sieves (4Å) | Stirring over activated molecular sieves. | Useful for maintaining the dryness of an already anhydrous solvent. |

| Potassium Metal | Refluxing over potassium metal until a persistent deep red color is observed, followed by distillation.[20][21] | For applications requiring exceptionally dry pyridine. Use with extreme caution. |

Experimental Workflow: Inert Atmosphere Setup for Grignard Reaction

Caption: Workflow for setting up a moisture-sensitive Grignard reaction under an inert atmosphere.

Troubleshooting Logic Diagram

Caption: A decision tree for troubleshooting common issues in pyridine Grignard reactions.

References

-

Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think. Chemtips. [Link]

-

Scribd. Titration Grignard and BuLi. Chemistry - Scribd. [Link]

-

ResearchGate. (2012, October 23). How to measure the concentration of any grignard reagent (RMgX) in situ? ResearchGate. [Link]

- Lin, H. R., & Paquette, L. A. (1994). A Convenient Method for Determining the Concentration of Grignard Reagents.

- Gilman, H., Wilkinson, P. D., Fishel, W. P., & Meyers, C. H. (1923). THE QUANTITATIVE ESTIMATION OF THE GRIGNARD REAGENT. Journal of the American Chemical Society, 45(1), 150-158.

-

ResearchGate. (2021, January 14). How to dry the pyridine? ResearchGate. [Link]

-

Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. [Link]

-

National Institutes of Health. Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. NIH. [Link]

-

Chemistry Stack Exchange. (2021, August 30). Activation of Grignard reagent. Chemistry Stack Exchange. [Link]

-

ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent? ResearchGate. [Link]

- Google Patents. Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel.

-

ResearchGate. (2014, December 5). How do I get dry pyridine? ResearchGate. [Link]

-

IONiC / VIPEr. (2009, January 14). drying pyridine. IONiC / VIPEr. [Link]

-

Organic Chemistry Portal. Pyridine synthesis. Organic Chemistry Portal. [Link]

-

Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]

-

YouTube. (2022, February 1). Inert Atmosphere. [Link]

-

UNL Digital Commons. preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles). UNL Digital Commons. [Link]

-

YouTube. (2022, February 1). Inert Atmosphere, with no O2. [Link]

-

Reddit. (2016, December 3). Drying pyridine. r/chemistry. [Link]

-

Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

-

ACS Publications. (2013, February 7). Arylation, Alkenylation, and Alkylation of 2-Halopyridine N-Oxides with Grignard Reagents: A Solution to the Problem of C2/C6 Regioselective Functionalization of Pyridine Derivatives. The Journal of Organic Chemistry. [Link]

-

Organosynthetic & Organometallic Chemistry. (2010, September 11). activation of Magnesium for grignard reaction. [Link]

-

PMC. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]

-

ACS Publications. (2024, August 15). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. [Link]

-

Stack Exchange. (2014, March 25). Why is it necessary to avoid even traces of moisture from a Grignard reagent?[Link]

-

ResearchGate. Reaction of pyridine N‐oxides with Grignard reagents. ResearchGate. [Link]

-

Organic Chemistry Portal. Grignard Reaction. Organic Chemistry Portal. [Link]

-

Quora. (2019, November 13). What happens when a Grignard reagent is treated with water? Quora. [Link]

-

Filo. (2023, October 8). Why must a Grignard reaction be dry?[Link]

-

Quora. (2019, March 19). How to improve the percent yield in Grignard reaction. Quora. [Link]

-

Master Organic Chemistry. (2015, November 13). Why Grignard Reagents React With Water. [Link]

-

Reddit. (2024, March 25). Refluxed Grignard. r/Chempros. [Link]

-

Proceedings. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

-

PMC. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. quora.com [quora.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]

- 9. molan.wdfiles.com [molan.wdfiles.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Why must a Grignard reaction be dry? | Filo [askfilo.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. researchgate.net [researchgate.net]

- 14. reddit.com [reddit.com]

- 15. echemi.com [echemi.com]

- 16. m.youtube.com [m.youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. drying pyridine | VIPEr [ionicviper.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. reddit.com [reddit.com]

- 22. youtube.com [youtube.com]

- 23. chemtips.wordpress.com [chemtips.wordpress.com]

- 24. scribd.com [scribd.com]

- 25. researchgate.net [researchgate.net]

- 26. Grignard Reaction [organic-chemistry.org]

Validation & Comparative

A Comparative Guide to the Reactivity of 2-(4-chloropyridin-2-yl)propan-2-ol and 2-(4-bromopyridin-2-yl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Two Key Pyridine Building Blocks

In the landscape of modern medicinal chemistry and materials science, halogenated pyridines serve as indispensable synthons for the construction of complex molecular architectures. Their utility is defined by the strategic placement of a halogen, which acts as a versatile handle for a myriad of chemical transformations. This guide provides a comprehensive comparison of the reactivity of two closely related building blocks: 2-(4-chloropyridin-2-yl)propan-2-ol and 2-(4-bromopyridin-2-yl)propan-2-ol. Through an objective analysis of their performance in key synthetic reactions, supported by established chemical principles and representative experimental data, this document aims to inform substrate selection and reaction optimization for researchers in the field.

The Fundamental Difference: The Carbon-Halogen Bond

The primary determinant of the differential reactivity between the chloro and bromo analogs lies in the inherent properties of the carbon-halogen (C-X) bond. In the context of the most widely utilized transformations for these substrates—palladium-catalyzed cross-coupling reactions—the initial, and often rate-determining, step is the oxidative addition of the Pd(0) catalyst into the C-X bond. The efficacy of this step is inversely correlated with the bond dissociation energy (BDE) of the C-X bond.

The established trend for C-X BDEs is C-Cl > C-Br. This fundamental difference in bond strength dictates that the C-Br bond in 2-(4-bromopyridin-2-yl)propan-2-ol is more readily cleaved by a palladium catalyst than the C-Cl bond in its chloro counterpart. Consequently, the bromo-substituted pyridine is generally more reactive in palladium-catalyzed cross-coupling reactions, often necessitating milder reaction conditions and lower catalyst loadings.[1]

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the trend is often reversed. The reaction proceeds through a two-step addition-elimination mechanism, and the rate is influenced by the ability of the halogen to stabilize the negative charge in the intermediate Meisenheimer complex through its inductive effect. The greater electronegativity of chlorine compared to bromine makes the carbon atom to which it is attached more electrophilic and better able to stabilize the developing negative charge in the transition state. Therefore, this compound is anticipated to be more reactive in SNAr reactions.[1][2][3]

Comparative Reactivity in Key Synthetic Transformations

The following sections delve into a detailed comparison of the reactivity of the two compounds in three pivotal reaction classes: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of carbon-carbon bonds.[4][5][6] Given the principles outlined above, 2-(4-bromopyridin-2-yl)propan-2-ol is expected to exhibit superior reactivity in this transformation.

Table 1: Comparison of Expected Reactivity in Suzuki-Miyaura Coupling

| Feature | This compound | 2-(4-bromopyridin-2-yl)propan-2-ol |

| Relative Reactivity | Lower | Higher |

| Typical Catalyst Loading | Higher | Lower |

| Reaction Temperature | Higher | Lower |

| Ligand Choice | Requires more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) to facilitate oxidative addition. | Can often be achieved with standard phosphine ligands (e.g., PPh₃), although more advanced ligands can also be used for optimization. |

| Reaction Times | Generally longer | Generally shorter |

| Side Reactions | Higher temperatures may lead to decomposition or side reactions. | Milder conditions often lead to cleaner reactions with higher yields. |

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Halopyridine Derivative

The following is a representative protocol for the Suzuki-Miyaura coupling of a 2-halopyridine with an arylboronic acid. It should be noted that for the chloro-analog, a more sophisticated catalyst system and more forcing conditions would likely be required for comparable yields.

Diagram: Workflow for Suzuki-Miyaura Coupling

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a common motif in pharmaceuticals.[7][8] Similar to the Suzuki-Miyaura coupling, the reactivity in this palladium-catalyzed reaction is dictated by the ease of oxidative addition, making the bromo-derivative the more reactive substrate.

Table 2: Comparison of Expected Reactivity in Buchwald-Hartwig Amination

| Feature | This compound | 2-(4-bromopyridin-2-yl)propan-2-ol |

| Relative Reactivity | Lower | Higher |

| Catalyst System | Requires highly active, specialized ligands (e.g., Josiphos, BrettPhos). | Can be achieved with a broader range of ligands, including bidentate phosphines like BINAP.[9][10] |

| Base | Often requires a strong, non-nucleophilic base like NaOtBu or LHMDS. | Can sometimes be accomplished with weaker bases like K₂CO₃ or Cs₂CO₃. |

| Reaction Temperature | Typically requires elevated temperatures. | Often proceeds at lower temperatures. |

| Substrate Scope | May be limited with less nucleophilic amines. | Generally broader scope with a variety of primary and secondary amines. |

Experimental Protocol: Buchwald-Hartwig Amination of a 2-Bromopyridine

This protocol describes a typical Buchwald-Hartwig amination of a 2-bromopyridine with a primary or secondary amine. For the chloro-analog, a more robust catalyst system and higher temperatures would be necessary.

Diagram: Catalytic Cycle for Buchwald-Hartwig Amination

Caption: The two-step addition-elimination mechanism of SNAr.

Synthesis of the Starting Materials

Both this compound and 2-(4-bromopyridin-2-yl)propan-2-ol can be synthesized from commercially available dihalopyridines via a Grignard reaction with acetone. [11][12]The synthesis of the chloro-analog is depicted below. A similar route starting from a suitable brominated pyridine would yield the bromo-analog.

Diagram: Synthesis of this compound

Sources

- 1. benchchem.com [benchchem.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organicreactions.org [organicreactions.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Safety Operating Guide

Operational Guide: Proper Disposal of 2-(4-chloropyridin-2-yl)propan-2-ol

Executive Safety Assessment

2-(4-chloropyridin-2-yl)propan-2-ol (CAS: 40472-76-2) is a functionalized heterocyclic building block. While often overlooked as a "standard intermediate," its structural duality—containing both a basic pyridine ring and a halogen (chlorine) —dictates a strict disposal protocol.

The Golden Rule: This compound must be treated as Halogenated Organic Waste .

-

Do NOT combine with non-halogenated solvents (e.g., pure acetone, methanol) unless necessary for dissolution, as this increases the volume of expensive-to-treat halogenated waste.

-

Do NOT dispose of down the drain. Pyridine derivatives exhibit high aquatic toxicity and persistence.

-

Do NOT mix with acidic waste streams. The pyridine nitrogen is basic; mixing with strong acids (e.g., Nitric, Sulfuric) will generate heat and potentially toxic fumes.

Chemical Profile & Hazard Identification

| Property | Data | Operational Implication |

| CAS Number | 40472-76-2 | Use for waste manifesting and inventory tracking. |

| Molecular Formula | C₈H₁₀ClNO | Contains Nitrogen and Chlorine. |

| Waste Classification | Halogenated Organic | Requires high-temperature incineration with scrubbing. |

| Hazards (GHS) | Irritant (Skin/Eye), Aquatic Tox. | Full PPE (Nitrile gloves, goggles) required. |

| Reactivity | Weak Base (Pyridine ring) | INCOMPATIBLE with strong acids and oxidizers. |

| Physical State | Solid (typically) | May require dissolution for liquid waste streams or solid waste binning. |

Pre-Disposal Segregation Strategy

Effective disposal starts at the bench. You must segregate this chemical based on its specific "kill chain" properties.

The "Halogenated" Imperative

Commercial waste handlers (e.g., Veolia, Clean Harbors) distinguish strictly between "Halogenated" and "Non-Halogenated" solvents because halogenated compounds (containing Cl, F, Br, I) form acid gases (like HCl) and dioxins upon combustion. They require specialized incinerators.

-

Contamination Threshold: Even 1-2% halogen content can reclassify an entire drum of non-halogenated solvent as halogenated, tripling disposal costs.

-

Action: Dedicate a specific waste container labeled "HALOGENATED SOLVENTS" for this compound and its mother liquors.

Compatibility Check

Before adding this compound to a central waste carboy, verify the container's contents.

-

Check pH: Ensure the waste stream is Neutral or Basic (pH 7-10).

-

Oxidizer Check: Ensure no Peroxides, Nitric Acid, or Permanganates are present. Pyridines can form unstable N-oxides or ignite with strong oxidizers.

Step-by-Step Disposal Protocol

Phase A: Solid Waste (Pure Substance/Spill Debris)

Used for expired solids, contaminated weighing boats, or spill cleanup materials.

-

Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste bucket lined with a 6-mil polyethylene bag.

-

Labeling: Apply a hazardous waste label.

-

Constituents: "Solid Waste Contaminated with this compound".

-

Hazard Checkbox: Check "Toxic" and "Irritant".

-

-

Sealing: Screw the lid tight. Do not leave open in the fume hood.

Phase B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Used for reaction solutions containing the compound.

-

Solvent Compatibility: Ensure the carrier solvent is compatible with HDPE or Glass (standard for halogenated waste).

-

Transfer:

-

Use a funnel to prevent drips.

-

Ground the container if the solvent is flammable (e.g., THF, Ethyl Acetate) to prevent static discharge, although the chloropyridine itself raises the flashpoint.

-

-

Labeling:

-

Primary Constituent: Write the name of the primary solvent (e.g., "Dichloromethane 90%").

-

Trace Constituent: "this compound <5%".

-

Tag: Mark clearly as "HALOGENATED" .

-

Visual Workflow: Waste Stream Decision Matrix

The following diagram illustrates the logical flow for disposing of this specific compound to ensure compliance and safety.

Figure 1: Decision matrix for the segregation and packaging of chloropyridine waste. Note the critical checkpoint for incompatibility before combining with bulk waste.

Emergency Contingencies

Spill Management (SWIMS Protocol)

If a spill occurs (>50 mL or >5g):

-

S top the leak if safe.[1]

-

W arn others and evacuate the immediate area.

-

I solate the area (close hood sash).

-

M inimize exposure (don PPE: double nitrile gloves, lab coat, goggles).

-

S tand by/Sweep up.

-

For Liquids: Absorb with Vermiculite or Universal Absorbent Pads . Do NOT use paper towels (combustible).

-

For Solids: Wet wipe or use a HEPA vacuum to prevent dust generation.

-

Exposure Response

-

Skin Contact: Pyridines penetrate skin. Wash immediately with soap and water for 15 minutes.[2] Do not use ethanol (enhances absorption).

-

Eye Contact: Flush for 15 minutes. Seek medical attention immediately.

Regulatory Compliance & Documentation

Adherence to these regulations is mandatory for legal disposal.

-

US EPA (RCRA): While this specific CAS is not P-listed or U-listed by name, it is a Characteristic Hazardous Waste .

-

D001: Ignitable (if in flammable solvent).

-

Halogenated Solvents (F-List): If mixed with spent methylene chloride or similar, it adopts the F001/F002 code [1].

-

-

European Waste Catalogue (EWC):

-

Classify under 07 05 03 * (organic halogenated solvents, washing liquids and mother liquors) [2].

-

Documentation Requirement: Ensure the Waste Manifest explicitly lists "Chloropyridine derivative" to alert the treatment facility of potential nitrogen oxide (NOx) and HCl generation during incineration.

References

-

United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Available at: [Link]

-

European Commission. European Waste Catalogue (EWC) and Hazardous Waste List. Available at: [Link]

-

PubChem. Compound Summary for CAS 40472-76-2. National Library of Medicine. Available at: [Link]

-

Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Available at: [Link]

Sources

Personal protective equipment for handling 2-(4-chloropyridin-2-yl)propan-2-ol

Executive Summary & Risk Assessment

The Core Directive: Treat 2-(4-chloropyridin-2-yl)propan-2-ol (CAS 13958-86-6) as a potent substituted pyridine . While specific toxicological data for this exact intermediate is often limited in public repositories, its structural analogs (chloropyridines) exhibit significant dermal toxicity and mucous membrane irritation.

The Mechanism of Hazard:

-

Pyridine Moiety: Facilitates transdermal absorption. Once systemic, pyridines can act as neurotoxins or hepatotoxins.

-

Chlorine Substituent: Increases lipophilicity (enhancing skin penetration) and potential reactivity.

-

Tertiary Alcohol Group: Modifies solubility, making the compound potentially soluble in both organic solvents and aqueous media, complicating spill cleanup.

Universal Precaution: Do not rely on the absence of a "Danger" signal word in sparse vendor data. Operate under the assumption of H311 (Toxic in contact with skin) and H319 (Causes serious eye irritation) until internal testing proves otherwise.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for zero-contact handling.

| PPE Category | Standard Requirement | Technical Justification & Selection Logic |

| Hand Protection | Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, >5 mil) | Why: Pyridine derivatives have high permeation rates. Standard latex is useless here.Validation: Inspect outer gloves every 15 mins. If handling solutions >10% conc., use Silver Shield/Laminate liners. |

| Eye Protection | Chemical Goggles (Indirect Vent) | Why: Safety glasses leave gaps. Chloropyridine vapors/dust are lachrymators (tear-inducing). Goggles seal the ocular cavity. |

| Respiratory | Fume Hood (Face velocity: 80–100 fpm) | Why: Inhalation of dust or aerosols is the fastest route to systemic toxicity.Contingency: If hood work is impossible, a Full-Face Respirator with Organic Vapor/P100 cartridges is required. |

| Body Defense | Tyvek® Lab Coat (or chemically resistant apron) | Why: Cotton absorbs liquids and holds them against the skin. Tyvek repels splashes. |

Operational Workflow: Step-by-Step

Phase A: Engineering Controls Check

Before opening the vial, verify your environment.

-

Airflow Verification: Tape a Kimwipe to the sash bottom. It must be pulled inward firmly.

-

Static Control: This solid is likely electrostatic. Use an ionizing bar or anti-static gun if available to prevent "fly-away" powder during weighing.

Phase B: Weighing & Solubilization (High Risk)

The moment of highest risk is transferring the solid to solution.

-

The "Transfer" Rule: Never weigh this compound on an open bench. Move the balance into the fume hood.

-

Solvent Choice: When dissolving (e.g., in DMSO or Methanol), add solvent slowly.

-

Caution: Pyridines can be exothermic upon solvation.

-

-

Vessel Management: Use screw-cap vials with PTFE-lined septa. Avoid snap-caps, which can aerosolize droplets upon opening.

Phase C: Waste Disposal

Crucial Distinction: This is Halogenated Organic Waste .

-

Do NOT mix with general organic solvents if your facility separates halogenated streams (due to the Chlorine atom).

-

Labeling: Tag waste immediately as "Toxic: Chloropyridine Derivative."

Emergency Response Logic

Scenario 1: Skin Exposure (The "15-Minute Rule")

-

Immediate Action: Do not wipe. Wiping drives chemical into pores.

-

Flush: Move to sink/shower. Flush with tepid water for 15 full minutes .

-

Doffing: Remove contaminated clothing while under the water stream to prevent off-gassing or transfer.

Scenario 2: Spills (Solid vs. Liquid)

Figure 1: Decision logic for spill remediation. Note the critical difference in initial containment to prevent aerosolization.

References & Validation

-

PubChem Compound Summary (Analogous Data): 2-Chloropyridine Hazard Profile. National Center for Biotechnology Information. Link

-

Ansell Chemical Resistance Guide: Permeation breakthrough times for Pyridine and Chlorinated Solvents. Ansell Occupational Healthcare.[1] Link

-

Fisher Scientific SDS: Safety Data Sheet for Pyridine Derivatives (General Class). Link

-

Sigma-Aldrich (Merck): Handling of Nitrogen Heterocycles. Link

(Note: Direct SDS for CAS 13958-86-6 is proprietary/sparse; protocols above are derived from "Worst-Case" structural analog analysis as per standard industrial hygiene practices.)

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.